
2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide" is a member of the sulfonamide family, which is known for its diverse pharmacological activities. Sulfonamides are a group of compounds that have been extensively studied for their potential therapeutic applications, including antiarrhythmic, antitumor, and anti-parasitic effects. The compound is structurally related to various sulfonamide derivatives that have been synthesized and characterized for their biological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the introduction of a sulfonyl group into an amide framework. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been reported to show potent Class III antiarrhythmic activity . These compounds were synthesized using a series of chemical reactions that provided a variety of derivatives with different substituents, which were then tested for their biological activities. The synthesis process is crucial as it allows for the creation of compounds with specific properties that can be tailored for particular pharmacological targets.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is an important factor in determining their pharmacological properties. X-ray diffraction and density functional theory (DFT) calculations have been used to analyze the structure of related compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These studies provide detailed information on the crystalline structure, molecular geometry, and electronic properties, which are essential for understanding the interaction of the compounds with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For example, the reaction of diethylamine, piperidine, morpholine, and bis(2-chloroethyl)amine with carbo-methoxymethyl-3,4-dimethoxybenzenesulfonyl chloride produced corresponding sulfonamido derivatives . These reactions are important for the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are critical for their pharmacological efficacy. Theoretical investigations using DFT have been conducted to predict these properties for benzenesulphonamide-based carboxamide derivatives . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties were calculated to estimate the chemical reactivity of the molecules. Additionally, molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans were investigated to further understand the reactivity of these compounds.
Scientific Research Applications
Aryl Sulfonamide Antagonists
Aryl sulfonamide antagonists, such as those explored in the synthesis and structure-activity relationships of indazole arylsulfonamides, have been identified as potent human CC-chemokine receptor 4 (CCR4) antagonists. The study highlighted that methoxy- or hydroxyl-containing groups were more potent as indazole C4 substituents, with specific analogs showing promise for further development due to their potent antagonistic activity and favorable absorption profiles in vivo (Procopiou et al., 2013).
Polyamides and Poly(amide-imide)s
Research into polyamides and poly(amide–imide)s derived from aromatic compounds, such as 2,2-bis(4-aminophenoxy) benzonitrile, has demonstrated their utility in creating materials with high thermal stability, good solubility in polar solvents, and amorphous properties, indicating potential applications in high-performance polymers (Saxena et al., 2003).
Sulfonated Polyimide Membranes
The synthesis of novel sulfonated polyimide (SPI) membranes for direct methanol fuel cell applications showcases the adaptation of sulfonamide chemistry for energy-related applications. These membranes exhibit high proton conductivity, low methanol permeability, and better water stability, presenting an advancement in fuel cell membrane technology (Zhai et al., 2007).
Carbonic Anhydrase Inhibitors
Compounds incorporating sulfonamide groups have been extensively studied as inhibitors of carbonic anhydrase (CA), a critical enzyme in many physiological processes. These inhibitors, including polyamino-polycarboxylate tails and their metal complexes, exhibit strong affinity towards various CA isozymes and have potential applications in treating conditions like glaucoma due to their ability to lower intraocular pressure (Scozzafava et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests potential interactions with proteins or enzymes that recognize or are modulated by aromatic and sulfonamide groups
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . The presence of the methoxy group could enhance binding affinity or selectivity by forming hydrogen bonds with target proteins .
Biochemical Pathways
Without specific target information, it’s challenging to predict the exact biochemical pathways this compound might affect. Sulfonamides are known to inhibit certain enzymes, potentially disrupting metabolic pathways . The compound’s effects on biochemical pathways would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
The presence of the sulfonamide group could potentially influence its absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific chemical structure and the metabolic pathways present in the organism.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of specific target information, it’s difficult to predict the exact effects of this compound. If the compound acts as an inhibitor of its target proteins, it could potentially disrupt normal cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, potentially affecting its bioavailability and efficacy .
properties
IUPAC Name |
2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-21-19(25)17-11-12-29-20(17)22-18(24)13-3-5-14(6-4-13)23-30(26,27)16-9-7-15(28-2)8-10-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZHDRJFLQHUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

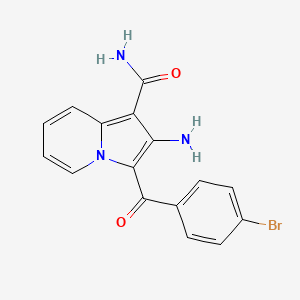

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)
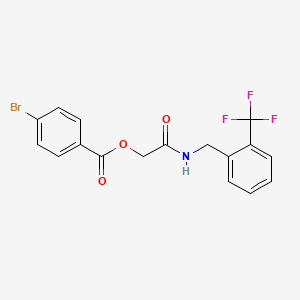
![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)


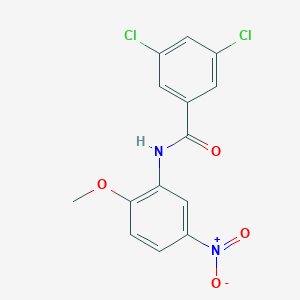
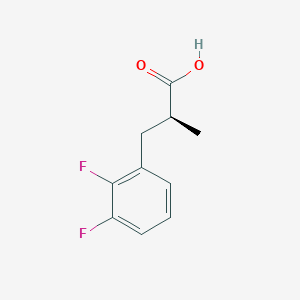
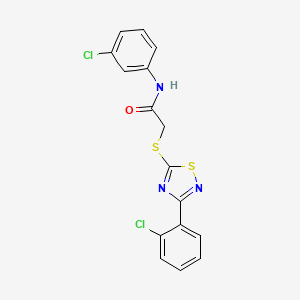
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)
